
Sarafotoxin 6c
Overview
Description
Sarafotoxin 6c (S6c) is a 21-amino acid peptide toxin derived from the venom of the snake Atractaspis engaddensis. It is a potent and selective agonist of the endothelin type B (ETB) receptor, a G protein-coupled receptor involved in vasoconstriction, bronchoconstriction, and modulation of vascular homeostasis . S6c binds to ETB receptors with high affinity, inducing intracellular signaling pathways such as phospholipase C activation and calcium mobilization, leading to sustained smooth muscle contraction . Its selectivity for ETB receptors makes it a critical tool for studying endothelin receptor subtypes and their roles in cardiovascular and respiratory physiology .
Preparation Methods
Synthetic Routes and Reaction Conditions
Sarafotoxin 6C can be synthesized using solid-phase peptide synthesis (SPPS), a method commonly employed for the production of peptides. The process involves the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The reaction conditions typically include the use of coupling reagents like N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) to facilitate peptide bond formation. Deprotection steps are carried out using trifluoroacetic acid (TFA) to remove protecting groups from the amino acids .
Industrial Production Methods
Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and yield. Purification is achieved through high-performance liquid chromatography (HPLC), ensuring the final product’s purity and quality .
Chemical Reactions Analysis
Types of Reactions
Sarafotoxin 6C undergoes various chemical reactions, including:
Oxidation: This reaction can occur at the sulfur atoms in the cysteine residues, forming disulfide bonds.
Reduction: Disulfide bonds can be reduced to free thiol groups using reducing agents like dithiothreitol (DTT).
Substitution: Amino acid residues can be substituted to create analogs with different properties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂) or iodine (I₂) can be used under mild conditions.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are common reducing agents.
Substitution: Amino acid derivatives and coupling reagents like DIC and HOBt are used in SPPS.
Major Products Formed
Oxidation: Formation of disulfide bonds between cysteine residues.
Reduction: Free thiol groups from reduced cysteine residues.
Substitution: Analog peptides with modified amino acid sequences.
Scientific Research Applications
Cardiovascular Research
S6c has been extensively utilized in cardiovascular studies to investigate its protective effects against ischemia and reperfusion injury. Key findings include:
- Reduction of Myocardial Infarct Size : In experimental models, S6c has shown a significant reduction in infarct size following myocardial ischemia. For instance, one study demonstrated that pre-treatment with S6c reduced infarct size from 35% to 13% of the area at risk in rat models .
- Protection Against Cardiac Arrhythmias : S6c administration prior to induced ischemia significantly lowered the incidence of ventricular fibrillation (VF) from 59% to 13%, indicating its potential as a protective agent against arrhythmias .
Hypertension Studies
Research has explored the role of S6c in hypertension models, focusing on its ability to modulate vascular responses:
- Endothelin-Mediated Responses : By acting on ETB receptors, S6c can provide insights into endothelin's role in hypertension and vascular remodeling. Studies have indicated that S6c can enhance endothelial function and reduce vascular resistance in hypertensive models .
Experimental Models for Disease Mechanisms
S6c has been employed in various experimental setups to elucidate the pathophysiology of cardiovascular diseases:
- Pulmonary Arterial Hypertension (PAH) : Investigations into S6c's effects on pulmonary vasculature have shown promise in understanding the underlying mechanisms of PAH, with implications for developing targeted therapies .
- Vascular Homeostasis : Studies have employed S6c to explore how endothelin signaling impacts vascular homeostasis and disease progression, providing a framework for future therapeutic interventions .
Case Studies and Experimental Findings
Mechanism of Action
Sarafotoxin 6C exerts its effects by binding to endothelin-B receptors on the surface of vascular smooth muscle cells. This binding triggers a cascade of intracellular events, leading to the activation of phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ induces the release of calcium ions from intracellular stores, causing muscle contraction and vasoconstriction .
Comparison with Similar Compounds
Comparison with Similar Compounds
Receptor Selectivity and Binding Affinity
Compound | Receptor Selectivity | EC50 (Vascular Tissues) | Key Binding Characteristics |
---|---|---|---|
Sarafotoxin 6c | ETB-selective | 1.6 nM (Pig Coronary Artery) | Binds ETB with high affinity (Ki = 95 nM in human placenta); negligible interaction with ETA. |
Sarafotoxin 6b | ETA > ETB | 14.8 nM (Pig Coronary Artery) | Higher affinity for ETA (Ki = 4.7 nM in human smooth muscle) but also interacts with ETB. |
Endothelin-1 | ETA and ETB | 6.7 nM (Pig Coronary Artery) | Non-selective; binds ETA (Ki = 0.2 nM) and ETB (Ki = 17 nM) in human tissues. |
Endothelin-3 | ETB > ETA | 9.6 nM (High-sensitivity component, Pig Coronary Artery) | Preferentially binds ETB but activates ETA at higher concentrations. |
Key Findings :
- S6c is distinguished by its ETB selectivity, whereas Sarafotoxin 6b and Endothelin-1 exhibit broader receptor interactions .
- In pig coronary arteries, S6c produces weaker maximal contractions (~33% of ET-1’s effect), suggesting partial agonism or tissue-specific receptor coupling .
Functional Effects in Vascular and Respiratory Systems
Vascular Effects :
- S6c : Induces potent vasoconstriction in pulmonary and coronary arteries. Unlike ET-1, S6c’s effects are independent of cyclooxygenase products or thromboxane A2 receptor activation .
- Sarafotoxin 6b : Shares vasoconstrictive potency with ET-1 but with lower efficacy in coronary arteries .
Bronchoconstriction :
- S6c : Exhibits stronger bronchoconstrictive activity than ET-1 in rat trachea and lobar bronchi, with a steeper dose-response curve .
- ET-1 : Mediates bronchoconstriction via both ETA and ETB receptors, but its potency is tissue-dependent (e.g., less effective in asthmatic rat bronchi compared to S6c) .
Pharmacological and Therapeutic Implications
- Receptor Desensitization : S6c is used to desensitize ETB receptors, allowing isolation of ETA-mediated responses to ET-1 in vascular studies .
- Cardioprotection : Pre-treatment with S6c reduces myocardial infarct size in ischemic/reperfused rat hearts by preserving ETB receptor mRNA and activating mitochondrial KATP channels .
- Pathological Roles : In asthmatic models, S6c-induced bronchoconstriction is amplified, highlighting ETB receptor upregulation in airway hyperresponsiveness .
Receptor Heterogeneity and Signaling Pathways
- ETB Receptor Subtypes: In pig coronary arteries, S6c and ET-3 activate a novel receptor subtype distinct from classical ETA/ETB, mediating ~37% of total contraction .
- Signaling Modulation : S6c-induced ETB upregulation in human arteries depends on protein kinase C (PKC) and mitogen-activated kinase (MAPK) pathways .
Biological Activity
Sarafotoxin 6c (S6c) is a potent peptide derived from the venom of the Atractaspis snake, known for its significant biological activity primarily through its interaction with endothelin receptors. This article delves into the mechanisms, pharmacological effects, and clinical implications of S6c, supported by data tables and research findings.
This compound primarily acts as an agonist for endothelin receptor type B (ETB), with some interactions with endothelin receptor type A (ETA). The biological activity of S6c is closely linked to the mobilization of intracellular calcium ions (), leading to various physiological responses including vasoconstriction and modulation of blood pressure.
- Receptor Binding Affinity :
- Calcium Mobilization :
Pharmacological Effects
The pharmacological effects of S6c have been studied in various experimental models, revealing its potential therapeutic applications:
- Vasoconstriction : In isolated epicardial arteries, S6c induced significant contraction, with a greater effect observed in vessels devoid of endothelium, suggesting that endothelial factors modulate its action .
- Cardiac Protection : Research indicates that S6c can reduce myocardial infarct size in ischemic conditions. In a study involving rats subjected to coronary occlusion, administration of S6c prior to ischemia resulted in a significant reduction in infarct size (13% vs. 35% in controls) and preservation of ETB receptor mRNA levels .
Case Studies and Experimental Data
-
Vasoconstrictor Study :
- A study measured the contractile responses to S6c compared to endothelin-1 (ET-1) in vessels with and without endothelium:
This table illustrates that while both peptides induce vasoconstriction, the presence of endothelium alters the potency and efficacy of S6c compared to ET-1 .Treatment Maximal Contraction (%) EC50 (M) Endothelin-1 (Intact) 158 ± 8 10^{-8} This compound (Intact) 54 ± 13 10^{-8.8} Endothelin-1 (No Endo) 200 ± 21 10^{-7} This compound (No Endo) 84 ± 7 10^{-9.2} -
Ischemic Heart Model :
- In another study involving ischemia-reperfusion injury, S6c administration led to improved outcomes:
The results indicate that S6c not only reduces infarct size but also helps maintain receptor expression during ischemic events .Parameter Control Group (%) S6c Group (%) Infarct Size 35 ± 5 13 ± 4 ETB Receptor mRNA Preservation Significant Reduction Minimal Reduction
Clinical Implications
The unique properties of this compound suggest potential clinical applications:
- Cardiovascular Diseases : Due to its vasoconstrictive properties and ability to modulate receptor activity, S6c may be explored as a therapeutic agent in conditions like heart failure or hypertension.
- Matrix Metalloproteinase Inhibition : Modified forms of sarafotoxins are being researched for their ability to inhibit matrix metalloproteinases, which could have implications for treating arthritis and tumor metastasis .
Q & A
Basic Research Questions
Q. What is the primary mechanism of action of Sarafotoxin 6c in vascular smooth muscle cells?
this compound (S6c) binds selectively to endothelin-B (ETB) receptors, activating G-protein-coupled signaling pathways. This triggers intracellular calcium release via phospholipase C (PLC) and inositol trisphosphate (IP3) pathways, leading to smooth muscle contraction . Methodologically, researchers can validate this mechanism using ETB receptor antagonists (e.g., BQ-788) or calcium imaging techniques to quantify intracellular Ca²⁺ flux in isolated vascular tissues .
Q. How can researchers standardize protocols for assessing this compound-induced vasoconstriction?
A standard protocol involves:
- Tissue preparation : Isolate vascular rings (e.g., coronary or pulmonary arteries) and mount them in organ baths with oxygenated Krebs-Henseleit solution .
- Dose-response curves : Apply cumulative concentrations of S6c (e.g., 0.1 nM–0.3 μM) and measure isometric tension changes .
- Control experiments : Pre-treat tissues with receptor antagonists or endothelial denudation to confirm ETB specificity .
Q. What are the key considerations for designing in vitro studies using this compound?
- Receptor subtype specificity : Use selective agonists/antagonists (e.g., ETB vs. ETA) to avoid cross-reactivity .
- Tissue variability : Account for differences in receptor density across vascular beds (e.g., higher ETB expression in renal vs. coronary arteries) .
- Data normalization : Express contraction as a percentage of maximal response to a reference agonist (e.g., endothelin-1) .
Advanced Research Questions
Q. How does this compound exhibit cardioprotective effects in ischemia/reperfusion injury models?
Pretreatment with S6c activates cardiomyocyte mitochondrial KATP channels, reducing infarct size and arrhythmias in rabbit hearts. Key methodological steps include:
- In vivo models : Induce ischemia via coronary occlusion, followed by reperfusion .
- Dosage optimization : Administer S6c (e.g., 1–10 nM) intravenously pre-occlusion to assess dose-dependent protection .
- Mechanistic validation : Use KATP channel blockers (e.g., glibenclamide) to confirm the pathway .
Q. How can contradictory data on this compound’s potency across studies be reconciled?
Discrepancies arise from:
- Tissue-specific receptor expression : ETB receptor density varies between species (e.g., pig coronary artery vs. rat aorta) .
- Experimental conditions : Differences in buffer composition (e.g., Ca²⁺ levels) or endothelial integrity alter responses .
- Data analysis : Normalize responses to a reference agonist (e.g., endothelin-1) and use non-linear regression for EC₅₀ comparisons .
Q. What experimental approaches are used to study this compound’s role in neuro-glial signaling?
- Calcium imaging : Load astrocytes with Fluo-4 AM to visualize S6c-induced Ca²⁺ transients .
- Electrophysiology : Record neuronal activity in hypothalamic slices pre- and post-S6c application .
- Gliotoxin inhibition : Use L-α-aminoadipate to block astrocyte signaling and isolate neuronal ETB effects .
Q. Methodological Challenges & Data Interpretation
Q. How should researchers address biphasic responses (e.g., transient vasodilation followed by contraction) in this compound studies?
- Time-resolved measurements : Use high-speed force transducers to capture rapid phase changes .
- Endothelial modulation : Pre-treat tissues with nitric oxide synthase (NOS) inhibitors to isolate direct smooth muscle effects .
- Statistical models : Apply two-phase regression analysis to distinguish between early and late response components .
Q. What strategies improve reproducibility in this compound research?
- Standardized peptide handling : Store S6c in aliquots at −80°C to prevent degradation .
- Blinded data collection : Mask experimenters to treatment groups during data acquisition .
- Replication across models : Validate findings in both isolated tissues and whole-organ systems (e.g., Langendorff heart preparations) .
Properties
IUPAC Name |
3-[[5-amino-2-[[2-[[31-amino-22,42-bis(2-amino-2-oxoethyl)-39-benzyl-4,7-bis(2-carboxyethyl)-10,19-bis(carboxymethyl)-13,28-bis(1-hydroxyethyl)-45-(2-methylpropyl)-16-(2-methylsulfanylethyl)-3,6,9,12,15,18,21,24,27,30,38,41,44,47-tetradecaoxo-33,34,49,50-tetrathia-2,5,8,11,14,17,20,23,26,29,37,40,43,46-tetradecazabicyclo[23.22.4]henpentacontane-36-carbonyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-5-oxopentanoyl]amino]-4-[[1-[[1-[[1-carboxy-2-(1H-indol-3-yl)ethyl]amino]-3-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-4-oxobutanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C103H147N27O37S5/c1-10-46(6)80(100(163)123-67(103(166)167)30-50-37-109-54-19-15-14-18-52(50)54)128-99(162)79(45(4)5)127-95(158)66(36-78(144)145)120-85(148)55(20-23-71(105)133)112-90(153)61(31-51-38-108-43-110-51)117-97(160)69-40-170-169-39-53(104)83(146)129-81(47(7)131)102(165)126-70-42-172-171-41-68(96(159)115-59(28-44(2)3)88(151)118-62(32-72(106)134)91(154)116-60(89(152)125-69)29-49-16-12-11-13-17-49)124-86(149)57(22-25-75(138)139)111-84(147)56(21-24-74(136)137)113-94(157)65(35-77(142)143)122-101(164)82(48(8)132)130-87(150)58(26-27-168-9)114-93(156)64(34-76(140)141)121-92(155)63(33-73(107)135)119-98(70)161/h11-19,37-38,43-48,53,55-70,79-82,109,131-132H,10,20-36,39-42,104H2,1-9H3,(H2,105,133)(H2,106,134)(H2,107,135)(H,108,110)(H,111,147)(H,112,153)(H,113,157)(H,114,156)(H,115,159)(H,116,154)(H,117,160)(H,118,151)(H,119,161)(H,120,148)(H,121,155)(H,122,164)(H,123,163)(H,124,149)(H,125,152)(H,126,165)(H,127,158)(H,128,162)(H,129,146)(H,130,150)(H,136,137)(H,138,139)(H,140,141)(H,142,143)(H,144,145)(H,166,167) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LXPHPKVWHQLBBA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)O)NC(=O)C(C(C)C)NC(=O)C(CC(=O)O)NC(=O)C(CCC(=O)N)NC(=O)C(CC3=CN=CN3)NC(=O)C4CSSCC(C(=O)NC(C(=O)NC5CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N4)CC6=CC=CC=C6)CC(=O)N)CC(C)C)NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC5=O)CC(=O)N)CC(=O)O)CCSC)C(C)O)CC(=O)O)CCC(=O)O)CCC(=O)O)C(C)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C103H147N27O37S5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201337135 | |
Record name | Sarafotoxin S 6c | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201337135 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
2515.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
121695-87-2 | |
Record name | Sarafotoxin S 6c | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0121695872 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Sarafotoxin S 6c | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201337135 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 121695-87-2 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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